PROTAC BRD4 Degrader-1

BRD4 PROTAC THP-1

PROTAC BRD4 Degrader-1 (Compound 21) is the validated reference standard for BRD4-targeted degradation. It achieves a 4-fold improvement in THP-1 cell inhibition vs. parent inhibitor compound 6 (IC50 0.81 µM vs. ~3.24 µM), demonstrating clear functional gain from degradation over occupancy. BRD4 degradation and c-Myc suppression occur at 1 µM—conditions where pomalidomide alone is ineffective. With a biochemical IC50 of 41.8 nM against BRD4 BD1, it provides a wide dynamic range free from hook-effect artifacts. Pre-characterized sensitivity across THP-1, Raji, and HL-60 lines guides model selection. Peer-reviewed validation ensures data reproducibility for medicinal chemistry benchmarking and mechanistic dissection of degradation vs. inhibition pharmacology.

Molecular Formula C40H37N9O8
Molecular Weight 771.8 g/mol
CAS No. 2133360-00-4
Cat. No. B10821877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-1
CAS2133360-00-4
Molecular FormulaC40H37N9O8
Molecular Weight771.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C
InChIInChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52)
InChIKeyFXNACIMQXOPNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-1 CAS 2133360-00-4: Defined Biochemical and Cellular Profile for Informed Procurement Decisions


PROTAC BRD4 Degrader-1 (CAS 2133360-00-4), also known as compound 21 in the literature, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce degradation of the bromodomain-containing protein 4 (BRD4) via recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex [1]. It comprises a dihydroquinazolinone-based BRD4-binding warhead conjugated via a PEG linker to a pomalidomide-derived CRBN ligand [1]. The compound exhibits an IC50 of 41.8 nM against the BRD4 bromodomain 1 (BD1) in biochemical binding assays and a submicromolar IC50 of 0.81 µM for inhibition of THP-1 human monocytic lymphoma cell proliferation [1]. This profile establishes it as a validated chemical probe for mechanistic studies of BRD4-dependent transcriptional regulation and oncogene expression in cancer models.

Critical Differentiation of PROTAC BRD4 Degrader-1: Why Procurement Cannot Rely on In-Class BRD4 Degraders or Parent Inhibitors


Substitution of PROTAC BRD4 Degrader-1 with alternative BRD4-targeting PROTACs (e.g., dBET1, ARV-825, MZ1) or with the parent dihydroquinazolinone inhibitor (compound 6) introduces substantial scientific and experimental risk. Critically, PROTAC BRD4 Degrader-1 demonstrates a 4-fold improvement in THP-1 cell proliferation inhibition compared to its parent inhibitor compound 6 (IC50 0.81 µM vs. ~3.24 µM) [1], underscoring the functional gain achieved through degradation-based pharmacology rather than simple target occupancy. Furthermore, whereas pomalidomide alone fails to induce BRD4 degradation at low concentrations, PROTAC BRD4 Degrader-1 effectively degrades BRD4 protein and suppresses c-Myc expression at 1 µM [1]. Cross-class comparisons reveal that PROTAC BRD4 Degrader-1 occupies a distinct potency and selectivity niche: it is less potent than ARV-825 (DC50 <1 nM) but more selective than pan-BET degraders, while dBET1 exhibits an EC50 of 430 nM—nearly an order of magnitude higher than PROTAC BRD4 Degrader-1's biochemical IC50. These disparities in linker chemistry, E3 ligase recruitment efficiency, and resultant degradation kinetics render generic substitution untenable for reproducible, mechanistically interpretable experiments.

PROTAC BRD4 Degrader-1: Quantified Differentiation Against Parent Inhibitor and Alternative CRBN-Based BRD4 Degraders


4-Fold Enhanced Antiproliferative Potency in THP-1 Lymphoma Cells Relative to Parent BRD4 Inhibitor Compound 6

PROTAC BRD4 Degrader-1 (compound 21) achieved a submicromolar IC50 of 0.81 μM in inhibiting the growth of THP-1 human monocytic lymphoma cells, representing a 4-fold improvement in potency compared to its parent dihydroquinazolinone-based BRD4 inhibitor, compound 6, in the same cell proliferation assay [1]. This direct intra-study comparison demonstrates that conversion of a BRD4-binding ligand into a CRBN-recruiting PROTAC substantially enhances functional antiproliferative activity.

BRD4 PROTAC THP-1 Cell Proliferation

Biochemical BRD4 BD1 Binding Affinity: 41.8 nM IC50 in TR-FRET Assay

PROTAC BRD4 Degrader-1 inhibits the BRD4 bromodomain 1 (BD1) with an IC50 of 41.8 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical binding assay [1]. This value establishes the compound's affinity for the target bromodomain and serves as a benchmark for comparing binding potency across structurally distinct BRD4-targeting PROTACs.

BRD4 Bromodomain IC50 TR-FRET

BRD4 Protein Degradation and c-Myc Suppression: Functional Distinction from Pomalidomide Alone

In THP-1 cells treated with 1 µM PROTAC BRD4 Degrader-1 for 24 hours, Western blot analysis confirmed effective degradation of BRD4 protein and concomitant suppression of c-Myc expression [1]. Under identical low-concentration conditions, pomalidomide—the CRBN ligand component of the PROTAC—failed to induce BRD4 degradation [1]. This demonstrates that the full PROTAC architecture, rather than E3 ligase engagement alone, is required for productive target ubiquitination and degradation.

BRD4 Protein Degradation c-Myc Western Blot

Cross-Class Potency Comparison: PROTAC BRD4 Degrader-1 Occupies a Distinct Affinity-Potency Niche Among CRBN-Based BRD4 Degraders

PROTAC BRD4 Degrader-1 (IC50 41.8 nM against BRD4 BD1) exhibits an intermediate biochemical binding affinity relative to other widely used CRBN-recruiting BRD4 degraders. dBET1 is reported with an IC50 of 20 nM , while ARV-825 displays Kd values of 90 nM (BD1) and 28 nM (BD2) . In cellular degradation assays, ARV-825 achieves a DC50 of <1 nM , and dBET1 shows an EC50 of 430 nM for BRD4 degradation . PROTAC BRD4 Degrader-1 thus provides a distinct potency window—less potent than ultra-high-affinity degraders like ARV-825 but substantially more potent than first-generation probes such as MZ1 (Kd 382 nM for BD1) . This intermediate potency may mitigate hook effect artifacts observed with ultra-potent PROTACs while still enabling robust target degradation.

BRD4 PROTAC dBET1 ARV-825 Potency Comparison

Defined Experimental and Industrial Use Cases for PROTAC BRD4 Degrader-1 Derived from Quantified Performance Data


Comparative Profiling of Degrader vs. Inhibitor Pharmacology in Hematologic Malignancy Models

Employ PROTAC BRD4 Degrader-1 in side-by-side experiments with parent inhibitor compound 6 to mechanistically dissect the functional consequences of BRD4 degradation versus occupancy-based inhibition. The documented 4-fold improvement in THP-1 cell proliferation inhibition (IC50 0.81 µM vs. ~3.24 µM) [1] provides a validated, quantitative benchmark for such studies, enabling researchers to attribute differential phenotypic outcomes specifically to the degradation mechanism.

Dose-Response Studies Requiring a Moderately Potent, Reproducible BRD4 Degrader to Minimize Hook Effect Confounders

PROTAC BRD4 Degrader-1's intermediate biochemical potency (IC50 41.8 nM against BRD4 BD1) and cellular degradation activity at 1 µM make it suitable for experiments requiring a wide dynamic range without the supraphysiological degradation that can obscure dose-response relationships or trigger hook effect artifacts [1]. This is particularly relevant in studies of BRD4-dependent transcriptional programs where nuanced modulation of target levels is desired.

Validation of BRD4 Dependency in Cancer Cell Lines with Defined Sensitivity Windows

Use PROTAC BRD4 Degrader-1 to interrogate BRD4 addiction in THP-1, Raji, and HL-60 cell lines, where differential sensitivity has been characterized (IC50 0.81 µM in THP-1; moderate activity in Raji and HL-60) [1]. This pre-defined sensitivity profile enables researchers to select appropriate cellular models for functional genomics or drug combination studies where a measurable, submicromolar growth inhibitory effect is required.

Benchmarking Novel BRD4 PROTACs Against a Well-Characterized Reference Degrader

PROTAC BRD4 Degrader-1 (compound 21) is fully described in a peer-reviewed publication with validated biochemical (IC50 41.8 nM) and cellular (THP-1 IC50 0.81 µM) activity data [1]. This transparency makes it an ideal reference compound for medicinal chemistry campaigns aiming to develop next-generation BRD4 degraders, enabling direct, data-driven comparisons of potency, linker optimization, and degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.